molecular formula C14H15O4P B032854 Bis(2-methylphenyl) hydrogen phosphate CAS No. 35787-74-7

Bis(2-methylphenyl) hydrogen phosphate

Cat. No. B032854
CAS RN: 35787-74-7
M. Wt: 278.24 g/mol
InChI Key: OHRCKPRYDGSBRN-UHFFFAOYSA-N
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Description

“Bis(2-methylphenyl) hydrogen phosphate” is a chemical compound with the molecular formula C14H15O4P . It has an average mass of 278.240 Da and a monoisotopic mass of 278.070801 Da .


Molecular Structure Analysis

The molecular structure of “Bis(2-methylphenyl) hydrogen phosphate” consists of a phosphorus atom bonded to two 2-methylphenyl groups and a hydrogen phosphate group .


Physical And Chemical Properties Analysis

“Bis(2-methylphenyl) hydrogen phosphate” is a compound with the molecular formula C14H15O4P . It has an average mass of 278.240 Da and a monoisotopic mass of 278.070801 Da .

Scientific Research Applications

Bioprocessing Materials

BMHP is a degradation product of phosphite antioxidants used in polyolefin bioprocessing materials . These antioxidants are used to ensure the functionality and stability of the polymers used for the construction of single-use (SU) products in biopharmaceutical manufacturing .

Cell Growth Inhibition

BMHP has been found to inhibit cell growth . This property is significant in the field of cancer research, where inhibiting the growth of cancer cells is a primary objective.

Bioisosteric Groups

Phosphinic acids and derivatives, such as BMHP, are considered bioisosteric groups . Bioisosteres are substituents or groups with similar physical or chemical properties which produce broadly similar biological properties to another chemical compound. They are used in drug design to increase the efficacy or selectivity of a drug, or to alter its physical properties.

Development of Bioactive Compounds

BMHP, as a phosphinate function, plays a key role in many different areas of life science . The phosphinate function is still an underused functional group for the development of bioactive compounds . Bioactive compounds are types of chemicals found in small amounts in plants and certain foods (like fruits, vegetables, nuts, oils, and whole grains). They have actions in the body that can promote good health.

properties

IUPAC Name

bis(2-methylphenyl) hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15O4P/c1-11-7-3-5-9-13(11)17-19(15,16)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRCKPRYDGSBRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OP(=O)(O)OC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70957173
Record name Di-o-cresyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-methylphenyl) hydrogen phosphate

CAS RN

35787-74-7
Record name Phosphoric acid, bis(2-methylphenyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035787747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Di-o-cresyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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